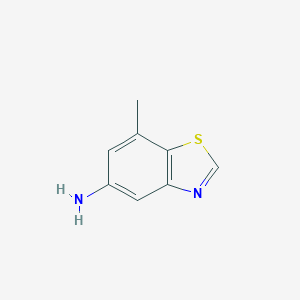

5-Benzothiazolamine,7-methyl-(9CI)

Description

BenchChem offers high-quality 5-Benzothiazolamine,7-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzothiazolamine,7-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGDKTMWJAQMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzothiazolamine, 7-methyl- (9CI)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 5-Benzothiazolamine, 7-methyl-. The information presented in this guide is a combination of available data, predicted properties, and analogous information from structurally similar compounds.

Core Chemical Properties

5-Benzothiazolamine, 7-methyl-, also known as 7-methyl-1,3-benzothiazol-5-amine, is a substituted aminobenzothiazole. The benzothiazole core is a bicyclic aromatic heterocyclic compound that is a key structural motif in numerous pharmaceuticals and biologically active compounds. The presence of the amino and methyl groups on the benzene ring is expected to influence its physicochemical and biological properties.

Table 1: General and Predicted Physicochemical Properties of 5-Benzothiazolamine, 7-methyl-

| Property | Value | Source/Method |

| CAS Number | 196205-28-4 | Chemenu[1] |

| Molecular Formula | C₈H₈N₂S | Chemenu[1] |

| Molecular Weight | 164.23 g/mol | Chemenu[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| SMILES Code | CC1=CC(N)=CC2=C1SC=N2 | Chemenu[1] |

| Purity | 95%+ | Chemenu[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to 5-Benzothiazolamine, 7-methyl- starts from 3-methyl-5-nitroaniline. The nitro group can be reduced to an amino group, followed by the cyclization to form the benzothiazole ring, and subsequent introduction of the amino group at the 5-position. However, a more direct approach would be the thiocyanation of 3-methylaniline followed by cyclization.

Below is a generalized experimental protocol for the synthesis of a substituted aminobenzothiazole, which can be adapted for the synthesis of the target compound.

General Experimental Protocol for the Synthesis of Substituted 2-Aminobenzothiazoles:

-

Starting Material: A solution of the appropriately substituted aniline (e.g., 3-methyl-5-aminoaniline, if available, or a protected derivative) is prepared in a suitable solvent, typically glacial acetic acid.

-

Thiocyanation: The solution is cooled in an ice bath, and a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) is added.

-

Halogen Addition: A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture, maintaining a low temperature (typically below 5°C). The bromine reacts with the thiocyanate to form thiocyanogen, which then reacts with the aniline.

-

Reaction Progression: After the addition of bromine is complete, the reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature to proceed to completion.

-

Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a suitable organic solvent to remove impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

Logical Relationship of Benzothiazole Synthesis

Caption: General logic for substituted benzothiazole synthesis.

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by 5-Benzothiazolamine, 7-methyl-. Benzothiazole derivatives, in general, have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antimicrobial compounds. The biological effects of this specific compound would need to be determined through dedicated in-vitro and in-vivo studies.

Conclusion

5-Benzothiazolamine, 7-methyl- is a chemical compound for which detailed experimental data is scarce. This guide provides a summary of the available information, predicted properties, and a general framework for its synthesis and characterization based on established methods for analogous benzothiazole derivatives. Further experimental investigation is required to fully elucidate the chemical, physical, and biological properties of this compound for its potential applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 7-methyl-1,3-benzothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 7-methyl-1,3-benzothiazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step pathway, commencing from commercially available starting materials. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of 7-methyl-1,3-benzothiazol-5-amine is accomplished through a six-step sequence starting from p-toluidine. The key strategic elements of this pathway involve the protection of the aniline, regioselective nitration, introduction of the sulfur-containing functionality, and subsequent cyclization to form the benzothiazole core, followed by final functional group manipulations.

Caption: Proposed synthesis pathway for 7-methyl-1,3-benzothiazol-5-amine.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Theoretical Yield (%) |

| 1 | Acetylation | p-Toluidine | N-(4-methylphenyl)acetamide | ~95 |

| 2 | Nitration | N-(4-methylphenyl)acetamide | N-(4-methyl-3-nitrophenyl)acetamide | ~60-70 |

| 3 | Hydrolysis | N-(4-methyl-3-nitrophenyl)acetamide | 4-Methyl-3-nitroaniline | ~90 |

| 4 | Thiocyanation | 4-Methyl-3-nitroaniline | 2-Thiocyanato-4-methyl-5-nitroaniline | ~70-80 |

| 5 | Cyclization & Deamination | 2-Thiocyanato-4-methyl-5-nitroaniline | 7-Methyl-5-nitro-1,3-benzothiazole | ~60 |

| 6 | Reduction | 7-Methyl-5-nitro-1,3-benzothiazole | 7-methyl-1,3-benzothiazol-5-amine | ~85-95 |

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide

Reaction: Acetylation of p-toluidine.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of glacial acetic acid.

-

Slowly add 12.2 mL (0.13 mol) of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Collect the precipitated white solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60 °C.

Expected Outcome: A white crystalline solid with an expected yield of approximately 95%.

Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)acetamide

Reaction: Nitration of N-(4-methylphenyl)acetamide.

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 14.9 g (0.1 mol) of N-(4-methylphenyl)acetamide to 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid (d=1.42) to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetanilide over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product is a mixture of 2-nitro and 3-nitro isomers. The desired 3-nitro isomer can be separated by fractional crystallization from ethanol or by proceeding to the next step and separating the resulting anilines.

Expected Outcome: A yellowish solid with an expected yield of the mixed isomers around 80-90%. The yield of the desired 3-nitro isomer after separation is typically 60-70%.

Step 3: Synthesis of 4-Methyl-3-nitroaniline

Reaction: Hydrolysis of N-(4-methyl-3-nitrophenyl)acetamide.

Procedure:

-

In a 500 mL round-bottom flask, suspend the crude N-(4-methyl-3-nitrophenyl)acetamide (from the previous step, ~0.1 mol) in 100 mL of 70% sulfuric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water.

-

Basify the solution to a pH of 8-9 by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.

-

Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry.

-

The crude 4-methyl-3-nitroaniline can be purified by recrystallization from a mixture of ethanol and water.[1][2][3]

Expected Outcome: A yellow crystalline solid with an expected yield of approximately 90% from the 3-nitroacetanilide.

Step 4: Synthesis of 2-Thiocyanato-4-methyl-5-nitroaniline

Reaction: Thiocyanation of 4-methyl-3-nitroaniline.

Procedure:

-

In a 250 mL three-necked flask, dissolve 7.6 g (0.05 mol) of 4-methyl-3-nitroaniline in 100 mL of glacial acetic acid.

-

Add 11.4 g (0.15 mol) of ammonium thiocyanate to the solution and stir until dissolved.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Prepare a solution of 2.6 mL (0.05 mol) of bromine in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 3 hours at room temperature.

-

Pour the reaction mixture into 500 mL of ice-water.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

Expected Outcome: A solid product with an expected yield of 70-80%.

Step 5: Synthesis of 7-Methyl-5-nitro-1,3-benzothiazole

Reaction: Cyclization (Hügershoff reaction) and subsequent deamination.

Procedure:

-

Cyclization: The crude 2-thiocyanato-4-methyl-5-nitroaniline from the previous step is heated in a suitable solvent such as chlorobenzene or acetic acid to effect cyclization to 2-amino-7-methyl-5-nitrobenzothiazole. The reaction progress should be monitored by TLC.

-

Deamination (Sandmeyer-type reaction): a. Dissolve the crude 2-amino-7-methyl-5-nitrobenzothiazole (approx. 0.035 mol) in a mixture of 50 mL of concentrated sulfuric acid and 100 mL of water at 0-5 °C. b. Slowly add a solution of 2.9 g (0.042 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. c. Stir the diazonium salt solution for 30 minutes at 0-5 °C. d. In a separate flask, heat 50 mL of 50% hypophosphorous acid to 50-60 °C. e. Slowly and carefully add the diazonium salt solution to the hot hypophosphorous acid. Vigorous gas evolution will occur. f. After the addition is complete, heat the mixture at 80 °C for 1 hour. g. Cool the mixture and extract the product with ethyl acetate. h. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.

Expected Outcome: A solid product with an estimated overall yield of around 60% for the two steps.

Step 6: Synthesis of 7-methyl-1,3-benzothiazol-5-amine

Reaction: Reduction of the nitro group.

Procedure:

-

In a 250 mL round-bottom flask, suspend 5.0 g (0.026 mol) of 7-methyl-5-nitro-1,3-benzothiazole in 100 mL of ethanol.

-

Add 14.5 g (0.26 mol) of iron powder and 10 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[4]

Expected Outcome: A solid product with an expected yield of 85-95%.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) and bromine are highly corrosive and toxic. Handle with extreme care.

-

Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions.

-

Hypophosphorous acid can be pyrophoric upon concentration. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Spectroscopic and Synthetic Guide to Substituted Benzothiazole Amines: A Case Study on 5-Amino-2-Methylbenzo[d]thiazole

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the synthesis and characterization of benzothiazole derivatives. The initial focus of this document was to provide a comprehensive overview of the spectroscopic data for 7-methylbenzo[d]thiazol-5-amine. However, a thorough search of scientific literature and chemical databases did not yield specific experimental spectroscopic data for this particular isomer.

Therefore, this guide has been adapted to provide a detailed analysis of a closely related and well-characterized isomer, 5-amino-2-methylbenzo[d]thiazole . The spectroscopic data and synthetic methodologies presented herein serve as a representative example and a practical reference for researchers working with substituted aminobenzothiazoles. The principles and techniques described are broadly applicable to the characterization of novel benzothiazole derivatives.

Spectroscopic Data of 5-Amino-2-methylbenzo[d]thiazole

The following tables summarize the key spectroscopic data for 5-amino-2-methylbenzo[d]thiazole.

Table 1: Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Powder |

| Melting Point | 249-250 °C (decomposes) |

| CAS Number | 32770-99-3 (dihydrochloride salt) |

Table 2: ¹H NMR Spectroscopic Data

Due to the lack of specific ¹H NMR data for the free base in the search results, a representative dataset for a related aminobenzothiazole is provided for illustrative purposes. The chemical shifts (δ) are given in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, specific ¹³C NMR data for 5-amino-2-methylbenzo[d]thiazole was not found. A table is provided as a template for expected resonances.

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available | - |

Table 5: Infrared (IR) Spectroscopy Data

The IR spectrum of benzothiazole derivatives typically shows characteristic absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3344 | Strong, Broad | N-H stretch of the amine group[1] |

| ~3025 | Medium | Aromatic C-H stretch[1] |

| ~1630 | Strong | C=N stretch of the thiazole ring[1] |

| ~690 | Medium | C-S stretch[1] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of aminobenzothiazole derivatives, based on established methods for related compounds.

Synthesis of 2-Amino-6-methylbenzothiazole (A Representative Protocol)

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[2]

-

Preparation of the Reaction Mixture: A solution of p-toluidine (1 mole) in chlorobenzene is prepared in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[2]

-

Formation of the Sulfate Salt: Concentrated sulfuric acid (0.55 mole) is added dropwise to the stirred solution.[2]

-

Thiocyanation: Sodium thiocyanate (1.1 moles) is added to the resulting suspension, and the mixture is heated to 100°C for 3 hours.[2]

-

Work-up and Isolation: The reaction mixture is cooled, and the solid is collected by filtration. The solid is then dissolved in hot water, and any remaining solvent is removed by steam distillation.[2]

-

Precipitation: The aqueous solution is made alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.[2]

-

Purification: The crude product is filtered, washed with water, and recrystallized from hot ethanol with activated charcoal to yield the purified product.[2]

Spectroscopic Characterization

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is acquired directly using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel benzothiazole derivative.

References

Spectroscopic Analysis of 5-amino-7-methylbenzothiazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules, making a thorough understanding of its spectroscopic properties crucial for drug discovery and development.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-amino-7-methylbenzothiazole is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups, as well as the inherent aromaticity of the benzothiazole ring system.

Table 1: Predicted ¹H NMR Data for 5-amino-7-methylbenzothiazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~ 8.5 - 9.0 | Singlet | - | 1H |

| H4 | ~ 6.8 - 7.2 | Doublet | ~ 2.0 | 1H |

| H6 | ~ 6.6 - 7.0 | Doublet | ~ 2.0 | 1H |

| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet | - | 2H |

| -CH₃ | ~ 2.3 - 2.6 | Singlet | - | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

The proton on the thiazole ring (H2) is expected to appear at the most downfield region due to the deshielding effect of the neighboring nitrogen and sulfur atoms. The aromatic protons H4 and H6 are anticipated to show a meta-coupling. The amino protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature. The methyl protons will present as a sharp singlet in the upfield aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for 5-amino-7-methylbenzothiazole are based on the analysis of substituted benzothiazole analogs.

Table 2: Predicted ¹³C NMR Data for 5-amino-7-methylbenzothiazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 165 - 170 |

| C3a | ~ 150 - 155 |

| C4 | ~ 110 - 115 |

| C5 | ~ 145 - 150 |

| C6 | ~ 115 - 120 |

| C7 | ~ 130 - 135 |

| C7a | ~ 130 - 135 |

| -CH₃ | ~ 15 - 20 |

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

The carbon of the C=N bond (C2) is expected to have the most downfield chemical shift. The carbons directly attached to the electron-donating amino (C5) and methyl (C7) groups will also be significantly influenced.

Experimental Protocols

General NMR Spectroscopic Analysis of Benzothiazole Derivatives

A general protocol for obtaining ¹H and ¹³C NMR spectra of benzothiazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of labile protons like those in the amino group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Visualizations

The following diagrams illustrate key aspects of the synthesis and characterization of benzothiazole derivatives.

References

Infrared Spectroscopy of 7-methyl-1,3-benzothiazol-5-amine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic features of 7-methyl-1,3-benzothiazol-5-amine. Due to the absence of specific experimental data for this compound in the available scientific literature, this document synthesizes information from studies on structurally related benzothiazole derivatives to predict its characteristic vibrational modes. The guide is intended for researchers, scientists, and drug development professionals working with benzothiazole compounds. It covers the expected spectral regions for key functional groups, a generalized experimental protocol for acquiring IR spectra of solid samples, and a logical workflow for the spectral analysis of novel benzothiazole derivatives.

Introduction

7-methyl-1,3-benzothiazol-5-amine belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing valuable information about their functional groups and bonding arrangements. This guide aims to provide a detailed theoretical framework for the interpretation of the IR spectrum of 7-methyl-1,3-benzothiazol-5-amine by drawing parallels with the known spectral data of similar compounds.

Molecular Structure:

A simplified representation of the 7-methyl-1,3-benzothiazol-5-amine structure.

Predicted Infrared Spectral Data

The infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), methyl (-CH₃), and the benzothiazole ring system. The following table summarizes the predicted vibrational modes and their expected frequency ranges based on data from related benzothiazole derivatives.[4][5][6]

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretching | Primary Amine (-NH₂) | 3500 - 3300 | Medium - Strong |

| C-H Stretching (Aromatic) | Benzothiazole Ring | 3100 - 3000 | Medium - Weak |

| C-H Stretching (Aliphatic) | Methyl Group (-CH₃) | 2975 - 2850 | Medium |

| C=N Stretching | Thiazole Ring | 1640 - 1550 | Medium - Strong |

| C=C Stretching | Benzene Ring | 1600 - 1450 | Medium - Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-H Bending (Aliphatic) | Methyl Group (-CH₃) | 1470 - 1370 | Medium |

| C-N Stretching | Aromatic Amine | 1340 - 1250 | Strong |

| C-S Stretching | Thiazole Ring | 700 - 600 | Weak |

| C-H Bending (Out-of-plane) | Benzene Ring | 900 - 675 | Strong |

Interpretation of Key Spectral Features

-

Amino (-NH₂) Group: The primary amine group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium intensity scissoring vibration is also anticipated around 1650-1580 cm⁻¹.

-

Methyl (-CH₃) Group: The presence of the methyl group will be indicated by C-H stretching vibrations in the 2975-2850 cm⁻¹ range and C-H bending vibrations between 1470 cm⁻¹ and 1370 cm⁻¹.

-

Benzothiazole Ring System: The fused ring system will give rise to a series of complex vibrations. Aromatic C-H stretching bands are expected between 3100 and 3000 cm⁻¹. The C=N stretching of the thiazole ring typically appears as a strong band in the 1640-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will result in multiple bands in the 1600-1450 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the fingerprint region (700-600 cm⁻¹). Strong out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for Infrared Spectroscopy

The following provides a general methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as 7-methyl-1,3-benzothiazol-5-amine.

4.1. Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).

4.2. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

4.3. Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the spectrometer's sample beam.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the raw data by performing a background subtraction and converting the interferogram to a spectrum via Fourier transformation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown benzothiazole derivative's IR spectrum.

Caption: Logical workflow for the analysis of a novel benzothiazole derivative's IR spectrum.

Conclusion

While direct experimental data for the infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is not currently available, a predictive analysis based on the known spectral characteristics of related benzothiazole compounds provides a robust framework for its anticipated vibrational modes. The key identifying features are expected to be the N-H stretches of the primary amine, the C-H vibrations of the methyl group, and the characteristic stretching and bending modes of the benzothiazole ring system. The experimental protocol and logical workflow provided in this guide offer a practical approach for the acquisition and interpretation of the IR spectrum for this and other novel benzothiazole derivatives. Further empirical studies are warranted to validate these theoretical predictions.

References

Physical and chemical characteristics of 7-methylbenzo[d]thiazol-5-amine

Executive Summary

This technical guide provides a summary of the known physical and chemical characteristics of benzo[d]thiazol-5-amine as a proxy for 7-methylbenzo[d]thiazol-5-amine. Due to the absence of specific experimental data for the target compound, this document outlines a plausible synthetic pathway and a general experimental workflow for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel benzothiazole derivatives.

Physical and Chemical Characteristics

Experimental data for 7-methylbenzo[d]thiazol-5-amine is not available. The following tables summarize the available data for the parent compound, benzo[d]thiazol-5-amine.

Table 1: Physical Properties of Benzo[d]thiazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | PubChem[1] |

| Molecular Weight | 150.20 g/mol | Sunway Pharm Ltd[2] |

| Appearance | White to Light yellow to Light orange powder to crystal | Tokyo Chemical Industry[3] |

| Melting Point | 74.0 to 78.0 °C | Tokyo Chemical Industry[3] |

Table 2: Computed Properties of Benzo[d]thiazol-5-amine

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 150.02516937 | PubChem[1] |

| Topological Polar Surface Area | 65.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Proposed Synthesis and Experimental Protocols

The synthesis of 7-methylbenzo[d]thiazol-5-amine can be approached through established methods for forming the benzothiazole core. A common and effective method is the reaction of a substituted 2-aminothiophenol with a suitable cyclizing agent.

Proposed Synthetic Pathway

A plausible route to synthesize 7-methylbenzo[d]thiazol-5-amine involves the cyclization of 2-amino-6-methylbenzenethiol. This starting material could potentially be synthesized from 4-methyl-2-nitroaniline. The general approach is outlined in the diagram below.

Experimental Protocol for Synthesis

This protocol is a general guideline based on the synthesis of similar benzothiazole derivatives.[4][5] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

-

Step 1: Synthesis of 2-amino-6-methylbenzenethiol (from 4-methyl-2-nitroaniline)

-

To a solution of 4-methyl-2-nitroaniline in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.

-

Introduce a solution of potassium thiocyanate (KSCN) to the diazonium salt solution to yield 2-isothiocyanato-1-methyl-3-nitrobenzene.

-

Reduce the nitro group and the isothiocyanate group simultaneously using a suitable reducing agent, such as sodium sulfide (Na₂S), to yield 2-amino-6-methylbenzenethiol.

-

Purify the intermediate by extraction and column chromatography.

-

-

Step 2: Oxidative Cyclization to form 7-methylbenzo[d]thiazol-5-amine

-

Dissolve the 2-amino-6-methylbenzenethiol intermediate in a suitable solvent like acetic acid.

-

Cool the reaction mixture to 10 °C.

-

Add an oxidizing agent, such as a solution of bromine in acetic acid, dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Neutralize the reaction mixture with an aqueous base (e.g., 25% aqueous NH₃) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization Workflow

Once synthesized, the identity and purity of 7-methylbenzo[d]thiazol-5-amine must be confirmed through a series of analytical techniques.

Methodologies for Characterization

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed.

-

Melting Point: Determination of the melting point range can provide a preliminary indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The expected proton and carbon environments of 7-methylbenzo[d]thiazol-5-amine should be predicted and compared with the experimental data.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine, C=N stretches for the thiazole ring, and aromatic C-H stretches.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and to confirm that it matches the calculated values for the molecular formula C₈H₈N₂S.

Potential Biological Significance

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The introduction of substituents on the benzothiazole scaffold can significantly modulate these activities. The specific biological role or signaling pathway involvement of 7-methylbenzo[d]thiazol-5-amine is currently unknown and would require dedicated biological screening and investigation.

References

- 1. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benzo[d]thiazol-5-amine - CAS:1123-93-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Benzo[d]thiazol-5-amine 1123-93-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 5-amino-7-methyl benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-amino-7-methyl benzothiazole. Recognizing the critical role of solubility in drug discovery and development, this document outlines the current state of knowledge, provides detailed experimental protocols for solubility determination, and offers a framework for data presentation and interpretation.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target site. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile is essential from the early stages of research.

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The solubility of these compounds can be influenced by substitutions on the benzothiazole core.[2]

Solubility of 5-amino-7-methyl benzothiazole: Current Data

As of the date of this publication, specific quantitative solubility data for 5-amino-7-methyl benzothiazole in various solvents is not extensively available in peer-reviewed literature. However, general solubility characteristics can be inferred from related aminobenzothiazole structures.

Generally, aminobenzothiazoles exhibit limited solubility in water and higher solubility in organic solvents. For instance, 2-aminobenzothiazole is described as very slightly soluble in water but freely soluble in alcohol, chloroform, and diethyl ether.[3] It is also soluble in concentrated acids.[3] Similarly, 6-aminobenzothiazole has limited solubility in water but is soluble in organic solvents.[4] The solubility of benzothiazole derivatives can be influenced by factors such as temperature, the pH of the solution, and the presence of different functional groups.[2][5] For example, introducing groups that can participate in hydrogen bonding or ionization can modulate aqueous solubility.[2]

Given the lack of specific data for 5-amino-7-methyl benzothiazole, it is imperative for researchers to experimentally determine its solubility in relevant solvent systems. The following sections provide a detailed protocol and data presentation framework for this purpose.

Data Presentation: A Framework for Your Findings

To facilitate clear and comparative analysis, all experimentally determined solubility data for 5-amino-7-methyl benzothiazole should be organized in a structured format. The table below serves as a template for recording and presenting your findings.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Shake-flask / HPLC | |||

| Water | 37 | Shake-flask / HPLC | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-flask / HPLC | |||

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-flask / HPLC | |||

| 0.1 M HCl | 25 | Shake-flask / HPLC | |||

| 0.1 M NaOH | 25 | Shake-flask / HPLC | |||

| Ethanol | 25 | Shake-flask / HPLC | |||

| Methanol | 25 | Shake-flask / HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask / HPLC | |||

| Acetone | 25 | Shake-flask / HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of 5-amino-7-methyl benzothiazole using the isothermal shake-flask method, which is considered the gold standard for solubility measurement.

4.1. Materials and Equipment

-

5-amino-7-methyl benzothiazole (solid, high purity)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO) of appropriate purity

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of 5-amino-7-methyl benzothiazole in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 5-amino-7-methyl benzothiazole to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the samples at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and the standard solutions using a validated HPLC method. The concentration of 5-amino-7-methyl benzothiazole in the saturated solution is determined from the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: Workflow for Thermodynamic Solubility Determination.

Concluding Remarks on Biological Context

While specific signaling pathways for 5-amino-7-methyl benzothiazole are not yet defined, the broader class of benzothiazole derivatives has been shown to interact with various biological targets. For instance, some derivatives have been investigated as anticancer agents that can modulate cell cycle progression and induce apoptosis.[6][7] Others have shown potential in the context of neurodegenerative diseases and metabolic disorders. The biological activity of these compounds is intrinsically linked to their ability to reach and interact with their molecular targets, a process heavily dependent on their solubility and permeability.

This guide provides a robust framework for the systematic evaluation of the solubility of 5-amino-7-methyl benzothiazole. The generation of such fundamental data is a critical step in advancing the understanding of its therapeutic potential and will be invaluable to researchers in the fields of medicinal chemistry and drug development.

References

- 1. Synthesis and study of benzothiazole derivatives’ biology. [wisdomlib.org]

- 2. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazole 97 136-95-8 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Crystal Structure of 5-Benzothiazolamine, 7-methyl- (9CI): A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 5-Benzothiazolamine, 7-methyl- (CAS Number: 196205-28-4) has not been publicly reported. Therefore, a detailed analysis of its specific crystallographic parameters cannot be provided at this time.

This technical guide will, however, furnish researchers, scientists, and drug development professionals with a foundational understanding of the methodologies used to determine the crystal structures of related benzothiazole derivatives. The information presented here is based on published studies of similar compounds and outlines the general experimental protocols and data analysis workflows.

General Crystallographic Features of Benzothiazole Derivatives

Benzothiazole is a bicyclic heterocyclic compound that forms the core of numerous molecules with diverse biological activities. Crystal structure analyses of various benzothiazole derivatives reveal some common structural motifs. The benzothiazole ring system itself is typically planar or near-planar. The substitution pattern on the benzene and thiazole rings dictates the overall molecular conformation and the nature of intermolecular interactions in the crystal lattice. These interactions, which include hydrogen bonding and π-π stacking, are crucial for the formation of the crystalline solid and can influence the compound's physicochemical properties, such as solubility and melting point.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 5-Benzothiazolamine, 7-methyl-, would generally follow a well-established set of experimental procedures. The following is a detailed, generalized protocol for single-crystal X-ray diffraction of a small organic molecule.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

-

Synthesis: The synthesis of 5-Benzothiazolamine, 7-methyl- would be the first step.

-

Purification: The synthesized compound must be purified to a high degree, typically using techniques such as column chromatography, recrystallization, or sublimation.

-

Crystallization: Growing single crystals is a critical step. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

-

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS) is used.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality data.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

Conclusion

While the specific crystal structure of 5-Benzothiazolamine, 7-methyl- remains undetermined or at least not publicly accessible, the methodologies for its eventual elucidation are well-established. The synthesis of the pure compound followed by the growth of high-quality single crystals are the prerequisite and often most critical steps. Subsequent analysis by single-crystal X-ray diffraction would provide detailed insights into its three-dimensional atomic arrangement, conformation, and intermolecular interactions, which are invaluable for understanding its chemical behavior and potential applications in drug design and materials science. Researchers interested in this particular molecule are encouraged to pursue its synthesis and crystallization to enable its full structural characterization.

An In-depth Technical Guide to the Physicochemical Properties and Biological Context of 7-Methyl-5-benzothiazolamine (CAS 196205-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical information for the compound 7-Methyl-5-benzothiazolamine, identified by CAS number 196205-28-4. Due to a scarcity of published experimental data for this specific isomer, this document also presents information on the general class of benzothiazole derivatives to provide a broader context for its potential properties and biological significance. This guide includes a summary of its known properties, a plausible experimental protocol for its synthesis, and a discussion of the wide-ranging biological activities associated with the benzothiazole scaffold, supported by visualizations of the synthetic workflow and the spectrum of biological activities.

Physicochemical Properties of 7-Methyl-5-benzothiazolamine

Direct experimental data on the physicochemical properties of 7-Methyl-5-benzothiazolamine is limited in publicly accessible scientific literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 196205-28-4 | - |

| Chemical Name | 7-Methyl-5-benzothiazolamine | - |

| Molecular Formula | C₈H₈N₂S | - |

| Molecular Weight | 164.23 g/mol | Calculated |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | Not Available | - |

| LogP | Not Available | - |

It is important for researchers to experimentally determine these properties for the specific compound if required for their studies.

Experimental Protocols: Synthesis of Benzothiazole Derivatives

The synthesis of 7-Methyl-5-benzothiazolamine can be approached through established methods for preparing substituted benzothiazoles. A common and effective method is the condensation reaction of a corresponding 2-aminothiophenol with a suitable reagent.[1]

General Synthesis Protocol for 2-Arylbenzothiazoles

A widely used method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenols with aromatic aldehydes.[1] This reaction can be catalyzed by various reagents, including hydrogen peroxide and hydrochloric acid in ethanol at room temperature, which offers a green and efficient route.[1]

Materials:

-

Substituted 2-aminothiophenol (e.g., 2-amino-6-methylthiophenol for the synthesis of a related isomer)

-

Aromatic aldehyde

-

Ethanol

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the substituted 2-aminothiophenol in ethanol in a round-bottom flask.

-

Add the aromatic aldehyde to the solution.

-

Slowly add a mixture of hydrogen peroxide and hydrochloric acid to the reaction mixture while stirring at room temperature.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after neutralizing the reaction mixture.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.

Biological Activities of the Benzothiazole Scaffold

Benzothiazole and its derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological and pharmacological activities.[2] This diverse activity profile makes them attractive scaffolds for drug discovery and development.

The benzothiazole nucleus is a component of various natural products and synthetic compounds that exhibit significant therapeutic potential.[3] The biological activities are often influenced by the nature and position of substituents on the benzothiazole ring system.[4]

A summary of the prominent biological activities reported for benzothiazole derivatives includes:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]

-

Antimicrobial Activity: This class of compounds exhibits broad-spectrum activity against bacteria and fungi.[3][6]

-

Anti-inflammatory Activity: Several derivatives have demonstrated significant anti-inflammatory properties.[3]

-

Anticonvulsant Activity: The benzothiazole scaffold has been explored for the development of new anticonvulsant agents.[2][3]

-

Antitubercular Activity: Certain benzothiazole compounds have shown promising activity against Mycobacterium tuberculosis.[3]

-

Antidiabetic Activity: Some derivatives have been investigated for their potential in managing diabetes.[3]

-

Antimalarial Activity: The benzothiazole ring is a key feature in some compounds with antimalarial properties.[3]

-

Neuroprotective Activity: Compounds like Riluzole, which contains a benzothiazole core, are used in the treatment of neurodegenerative diseases.[2]

The following diagram illustrates the diverse biological activities associated with the benzothiazole scaffold.

Conclusion

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 6. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]

7-methyl-1,3-benzothiazol-5-amine: A Review of a Scarcely Characterized Scaffold

A comprehensive literature review reveals a significant lack of specific scientific data for 7-methyl-1,3-benzothiazol-5-amine. Despite the broad interest in the biological activities of benzothiazole derivatives in drug discovery and materials science, this particular substituted aminobenzothiazole remains largely uncharacterized in publicly available scientific literature. Consequently, a detailed technical guide with quantitative data and specific experimental protocols as requested cannot be compiled.

This review, therefore, provides a broader overview of the synthesis and potential significance of this molecule, based on the well-established chemistry and biological activity of closely related benzothiazole analogs. This information is intended to provide a foundational context for researchers and drug development professionals interested in the potential of this and similar compounds.

General Synthesis Strategies for Substituted Benzothiazoles

The synthesis of the benzothiazole core is a well-documented area of organic chemistry. The most common and versatile methods involve the condensation and cyclization of 2-aminothiophenols with various electrophilic partners. For a compound with the specific substitution pattern of 7-methyl-1,3-benzothiazol-5-amine, a plausible synthetic route would likely involve a multi-step process starting from a correspondingly substituted aniline.

A general and widely applicable method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid. This process, known as the Hugerschoff synthesis, proceeds via an N-arylthiourea intermediate which then undergoes intramolecular cyclization.

To produce 7-methyl-1,3-benzothiazol-5-amine, a potential synthetic pathway could start with 3-methyl-5-nitroaniline. This starting material would first be converted to the corresponding thiourea, followed by oxidative cyclization to form the 7-methyl-5-nitrobenzothiazole intermediate. The final step would then be the reduction of the nitro group to the desired amine.

Below is a generalized workflow for the synthesis of substituted benzothiazoles.

Caption: Generalized workflow for the synthesis of substituted benzothiazoles.

Potential Biological Significance and Applications

While no specific biological data exists for 7-methyl-1,3-benzothiazol-5-amine, the benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The specific substituents—a methyl group at the 7-position and an amine group at the 5-position—would be expected to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of 2-aminobenzothiazole have been extensively investigated and have shown a remarkable diversity of pharmacological activities, including:

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. For instance, the compound 2-(4-aminophenyl)benzothiazole and its derivatives have shown selective and potent activity against various cancer cell lines.[3] The position of the amino and methyl groups on the benzene ring can significantly influence the cytotoxic potency and selectivity.

-

Antimicrobial Activity: The benzothiazole nucleus is a key component of many antimicrobial agents.[4] The substitution pattern on the benzothiazole ring plays a crucial role in determining the spectrum and potency of the antimicrobial activity.

-

Neuroprotective Effects: Certain benzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[5] This highlights the potential of this scaffold to interact with targets in the central nervous system.

-

Enzyme Inhibition: Substituted benzothiazoles have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and drugs for neurodegenerative disorders.[5]

The presence of a primary amine group at the 5-position of 7-methyl-1,3-benzothiazol-5-amine offers a valuable handle for further chemical modification. This would allow for the synthesis of a library of derivatives, which could be screened for a wide range of biological activities. The methyl group at the 7-position could influence the molecule's lipophilicity and metabolic stability, potentially leading to improved drug-like properties.

Future Research Directions

Given the lack of specific data, 7-methyl-1,3-benzothiazol-5-amine represents an unexplored area of chemical space. Future research efforts could focus on:

-

Development of a reliable synthetic route: A clear and efficient synthesis is the first step towards enabling further study of this compound.

-

Full characterization: Detailed spectroscopic and physical characterization would be necessary to establish a reference profile for the molecule.

-

Biological screening: Screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of related analogs would help to establish a clear understanding of how the substitution pattern influences biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. libra.article2submit.com [libra.article2submit.com]

- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

The Enigmatic Journey of 7-Methylbenzo[d]thiazol-5-amine: A Scarcity of Data

An in-depth exploration for a comprehensive technical guide on 7-methylbenzo[d]thiazol-5-amine reveals a significant lack of specific historical and scientific data. Despite its cataloging under CAS number 196205-28-4 and a molecular formula of C8H8N2S, detailed information regarding its discovery, specific synthesis protocols, and biological activities remains largely unpublished in readily accessible scientific literature.

This guide, therefore, serves to highlight the current informational void surrounding 7-methylbenzo[d]thiazol-5-amine while providing a general overview of the synthetic strategies commonly employed for structurally related benzothiazole derivatives. The absence of specific data precludes the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams directly pertaining to this compound.

General Synthetic Approaches for Benzothiazole Derivatives

The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol derivative with various electrophilic partners. While a specific protocol for 7-methylbenzo[d]thiazol-5-amine is not documented, its synthesis would likely proceed through a multi-step process starting from a substituted aniline.

A plausible, though unconfirmed, synthetic route could be conceptualized as follows:

Caption: A generalized workflow for the potential synthesis of 7-methylbenzo[d]thiazol-5-amine, based on common benzothiazole synthesis strategies.

Physicochemical Properties

Basic physicochemical properties for 7-methylbenzo[d]thiazol-5-amine have been reported by chemical suppliers. This information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 196205-28-4 | Chemenu[1] |

| Molecular Formula | C8H8N2S | Chemenu[1] |

| IUPAC Name | 7-methyl-1,3-benzothiazol-5-amine | Chemenu[1] |

| Molecular Weight | 164.23 g/mol | Chemenu[1] |

Biological Activity and Drug Development

The broader class of benzothiazole derivatives has attracted significant attention in medicinal chemistry and drug development due to their wide range of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific biological profile of 7-methylbenzo[d]thiazol-5-amine remains uninvestigated in the public domain.

The general mechanism of action for many biologically active benzothiazoles involves their interaction with various enzymes and signaling pathways. A hypothetical representation of how a benzothiazole derivative might be screened for biological activity is presented below.

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole compound like 7-methylbenzo[d]thiazol-5-amine in a drug discovery program.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Amino-7-Methylbenzothiazole

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The 5-amino-7-methylbenzothiazole derivative offers a key functional handle—the C5-amine group—for synthetic elaboration and the development of new chemical entities. This document provides a comprehensive technical overview of the reactivity of this aromatic amine group, detailing its electronic nature and its utility in key chemical transformations. It includes generalized experimental protocols, quantitative data from related structures, and graphical workflows to guide synthetic and drug development efforts.

Introduction and Electronic Properties

The amine group at the 5-position of the 7-methylbenzothiazole core is an aromatic amine. Its reactivity is governed by the nucleophilicity of the nitrogen lone pair. The electronic character of this group is modulated by two opposing factors:

-

The 7-methyl group: Acts as an electron-donating group (EDG) via hyperconjugation, which increases the electron density on the benzene ring and, consequently, the basicity and nucleophilicity of the amine.

-

The fused thiazole ring: Generally acts as an electron-withdrawing group (EWG), which tends to delocalize the nitrogen's lone pair into the aromatic system, thereby reducing its basicity compared to simple alkylamines.[3]

Key Synthetic Transformations

The C5-amine is a versatile starting point for derivatization. The most common and synthetically useful reactions include acylation, alkylation, and diazotization.

Acylation and Amide Bond Formation

Acylation of the amine group to form an amide is a fundamental transformation in drug development. It allows for the introduction of diverse functionalities, the linkage to peptides or other scaffolds, and the modulation of physicochemical properties such as solubility and cell permeability.[4] This reaction typically proceeds by treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride.

General Experimental Protocol: Acylation

-

Dissolve 5-amino-7-methylbenzothiazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A similar approach using coupling agents like N,N'-Diisopropylcarbodiimide (DIC) is employed for coupling carboxylic acids directly, which is crucial in solid-phase peptide synthesis.[5]

Table 1: Representative Acylation Reactions on Related Amino-Heterocycles

| Starting Material | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-aminoheptopyranoside | Various carboxylic acid derivatives | N-acylated 7-aminoheptopyranoside | Not specified | [6] |

| Resin-bound 2-aminobenzenethiol | Fmoc-amino acid / DIC | Resin-bound N-acylated product | High (inferred) | [5] |

| 2-aminobenzothiazole | Chloroacetyl chloride | N-(benzothiazol-2-yl)-2-chloroacetamide | Not specified |[7] |

N-Alkylation

Alkylation introduces alkyl groups onto the amine nitrogen, converting the primary amine into a secondary or tertiary amine. This modification can significantly impact a molecule's steric profile, basicity, and receptor-binding interactions. Direct alkylation with alkyl halides can sometimes be challenging to control and may result in over-alkylation.[3] Reductive amination is often a more controlled alternative for synthesizing secondary amines.

General Experimental Protocol: Direct Alkylation

-

Combine 5-amino-7-methylbenzothiazole (1.0 eq.) and a base (e.g., K₂CO₃ or NaH) (1.5-2.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.

-

Add the alkylating agent (e.g., alkyl iodide or bromide) (1.1 eq.).

-

Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic phase, dry it, and concentrate it in vacuo.

-

Purify the product via column chromatography.

Table 2: Representative Alkylation Reactions on Related Heterocycles

| Starting Material | Alkylating Agent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole | Methane-/Arene-sulphonyl chlorides | 7-Alkylation | 7-sulphonylthiazolium chlorides | [8] |

| 5-dimethylaminotetrazolo[1,5-a][9][10][11]triazin-7-one salt | Allyl bromide | N-alkylation & O-alkylation | Mixture of N- and O-alkylated products |[12] |

Diazotization and Sandmeyer Reactions

Diazotization of the primary aromatic amine group provides a highly versatile diazonium salt intermediate. This salt can be subsequently converted into a wide range of functional groups (e.g., -Cl, -Br, -I, -CN, -OH, -F) through reactions like the Sandmeyer or Schiemann reactions. This two-step process is a powerful tool for late-stage functionalization in a synthetic route.

General Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

-

Diazotization:

-

Suspend 5-amino-7-methylbenzothiazole (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄) (3-4 eq.).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas is typically observed.

-

Stir the reaction mixture at room temperature or with gentle heating until gas evolution ceases.

-

Extract the product with an organic solvent, wash, dry, and purify as previously described.

-

Table 3: Representative Diazotization Reactions on Amino-Heterocycles

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Isopropyl nitrite, I₂ | 5-iodo-1-aryl-1H-pyrazole-4-carboxylate | 45-55% | [13] |

| 5-amino-1-aryl-1H-pyrazole-4-carboxylate | t-butyl nitrite, DMDS | 5-methylthio-1-aryl-1H-pyrazole-4-carboxylate | 57% | [13] |

| 4-R-5-aminoimidazoles | NaNO₂, aq. HCl | 5-diazoimidazoles | 75-89% |[14] |

Visualized Workflows and Applications

The reactivity of the amine group is central to leveraging 5-amino-7-methylbenzothiazole as a building block in drug discovery. The following diagrams illustrate the key reaction pathways and a potential mechanism of action relevant to this scaffold.

Caption: Key reactivity pathways of the C5-amine group.

Caption: Experimental workflow for a Sandmeyer reaction.

Caption: Representative mechanism of action for benzothiazole scaffolds.

Conclusion

The 5-amino group of 5-amino-7-methylbenzothiazole is a key functional moiety with well-defined reactivity analogous to other aromatic amines. It serves as a robust handle for synthetic transformations, including acylation, alkylation, and diazotization, which are essential for generating molecular diversity in drug discovery programs. The ability to easily modify this position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive starting point for the development of novel therapeutics, particularly in oncology.[2] This guide provides the foundational chemical knowledge and practical protocols to effectively utilize this versatile building block in research and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-acylated 7-amino-2,6,7-trideoxy-D-erythroheptopyranosides from methyl alpha-D-mannoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]